molecular formula C14H19ClFNO2 B12653561 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride CAS No. 3800-16-6

1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride

Cat. No.: B12653561
CAS No.: 3800-16-6
M. Wt: 287.76 g/mol
InChI Key: ACUBUOTYUSCIMQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a morpholine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Addition of the Methyl Group:

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-methyl-3-piperidin-4-ylpropan-1-one;hydrochloride
  • 1-(4-Fluorophenyl)-2-methyl-3-pyrrolidin-4-ylpropan-1-one;hydrochloride
  • 1-(4-Fluorophenyl)-2-methyl-3-thiomorpholin-4-ylpropan-1-one;hydrochloride

Uniqueness: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions that may not be observed with similar compounds.

Properties

CAS No.

3800-16-6

Molecular Formula

C14H19ClFNO2

Molecular Weight

287.76 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c1-11(10-16-6-8-18-9-7-16)14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H

InChI Key

ACUBUOTYUSCIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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